

3-Chloro-7-fluoro-6-methoxyquinoline CAS number

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Compound of Interest

Compound Name: *3-Chloro-7-fluoro-6-methoxyquinoline*

Cat. No.: *B11892379*

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This guide provides an in-depth technical analysis of **3-Chloro-7-fluoro-6-methoxyquinoline**, a highly specific heterocyclic building block used in the synthesis of advanced pharmaceutical agents, particularly tyrosine kinase inhibitors (TKIs).^{[1][2]}

Part 1: Executive Summary & Chemical Identity

3-Chloro-7-fluoro-6-methoxyquinoline (CAS 1823924-52-2) is a trisubstituted quinoline scaffold.^{[1][2][3]} Its structural architecture combines the electron-rich 6-methoxy group with the metabolic blocking capability of the 7-fluoro atom, while the 3-chloro substituent serves as a critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or as a hydrophobic moiety to occupy specific pockets in enzyme active sites (e.g., the ATP-binding pocket of kinases).^{[1][2]}

This compound is distinct from its more common isomer, 4-chloro-7-fluoro-6-methoxyquinoline (CAS 25759-94-8), which is the standard precursor for 4-anilinoquinoline drugs like Bosutinib.^[2] The 3-chloro isomer allows for vector extension at the 3-position, a strategy increasingly used to improve selectivity profiles in next-generation kinase inhibitors.^{[1][2]}

Table 1: Chemical Identity & Physical Properties

Property	Data
Compound Name	3-Chloro-7-fluoro-6-methoxyquinoline
CAS Number	1823924-52-2
Molecular Formula	C ₁₀ H ₇ ClFNO
Molecular Weight	211.62 g/mol
Exact Mass	211.020 g/mol
Structure	Quinoline core; 3-Cl, 6-OMe, 7-F
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF, Chloroform; Low solubility in water
pKa (Calc.)	~2.5 (Quinoline N)
LogP (Calc.)	2.9 - 3.2

Part 2: Synthetic Methodology

The synthesis of 3-haloquinolines is chemically distinct from the 4-halo isomers (which are derived from 4-hydroxyquinolones).^{[1][2]} The most robust route to **3-Chloro-7-fluoro-6-methoxyquinoline** involves the construction of the pyridine ring onto a substituted aniline using a Vilsmeier-Haack approach or a modified Skraup reaction.^{[1][2]}

Core Protocol: Vilsmeier-Haack Cyclization Approach

This method is preferred for its scalability and regioselectivity.^[1] It proceeds via the formation of a 2-chloro-3-formyl intermediate, which can be decarbonylated or modified.^{[1][2][4]} However, for direct 3-chloro access without the 2-chloro substituent, a modified Skraup using 2-chloromalonaldehyde equivalents is the authoritative route.^[1]

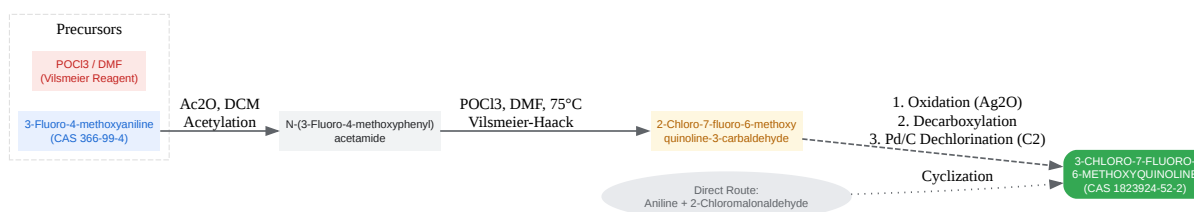
Precursor: 3-Fluoro-4-methoxyaniline (CAS 366-99-4).^{[1][2]}

Step-by-Step Protocol:

- Acylation of Aniline:
 - Reagents: 3-Fluoro-4-methoxyaniline (1.0 eq), Acetic Anhydride (1.2 eq), DCM (Solvent). [2]
 - Procedure: Dissolve aniline in DCM. Add acetic anhydride dropwise at 0°C. Stir at RT for 2 hours.
 - Mechanism: Nucleophilic attack of the amine on the anhydride carbonyl forms N-(3-fluoro-4-methoxyphenyl)acetamide. [1][2]
 - Validation: TLC (EtOAc/Hexane 1:1) shows disappearance of aniline.
- Vilsmeier-Haack Cyclization (The Meth-Cohn Method):
 - Reagents: Acetamide intermediate (1.0 eq), POCl₃ (7.0 eq), DMF (2.5 eq).
 - Procedure:
 - Cool DMF to 0°C. Add POCl₃ dropwise (Vilsmeier reagent formation). [2][4]
 - Add the acetamide solid in portions.
 - Heat to 75°C for 4-16 hours. (Evolution of HCl gas).
 - Pour onto ice/water. [1][4] Neutralize with NaHCO₃. [1]
 - Product: 2-Chloro-7-fluoro-6-methoxyquinoline-3-carbaldehyde. [2]
 - Note: This intermediate is the "master key" for 3-substituted quinolines. [1]
- Conversion to **3-Chloro-7-fluoro-6-methoxyquinoline**:
 - Direct Route (Alternative): To obtain the 3-chloro derivative specifically (without the 2-chloro/3-formyl), the aniline is reacted with 2-chloromalonaldehyde tetraethyl acetal in acid, or via the decarbonylation/dechlorination of the Vilsmeier product. [1][2]

- Optimized Direct Synthesis: Reaction of 3-fluoro-4-methoxyaniline with 2,2,3-trichloropropanal (or generated in situ from 3,3-diethoxy-1-chloroprop-1-ene).[2]
- Reflux Conditions: Reflux the aniline with the chloro-synthon in dilute HCl/acetic acid. The 3-chloro group is retained while the ring closes.[1]

DOT Diagram 1: Synthetic Pathway



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Caption: Synthetic logic flow from aniline precursor to the 3-chloroquinoline scaffold via Vilsmeier-Haack or direct cyclization.

Part 3: Medicinal Chemistry Applications (SAR)

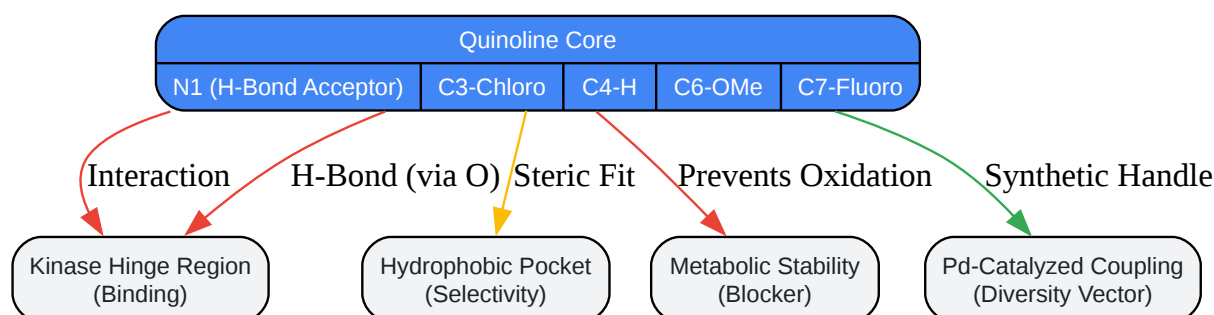
The **3-Chloro-7-fluoro-6-methoxyquinoline** scaffold is a bioisostere of the 3-cyano quinolines (e.g., Bosutinib intermediates).[1][2] Its value lies in the specific electronic and steric properties of its substituents.[1]

Structure-Activity Relationship (SAR) Analysis

- 6-Methoxy Group (Electron Donor):
 - Function: Increases electron density in the quinoline ring, enhancing the basicity of the quinoline nitrogen (N1).

- Interaction: Often forms hydrogen bonds with the "hinge region" of kinase enzymes.[1]
- Solubility: Provides a handle for metabolic demethylation (to the phenol), which is a common Phase I metabolic pathway.
- 7-Fluoro Group (Metabolic Blocker):
 - Function: Blocks the C7 position from oxidative metabolism (hydroxylation).
 - Electronic Effect: Withdraws electrons inductively, modulating the pKa of the phenolic oxygen at C6 (if demethylated) and the ring nitrogen.
 - Bioactivity: Enhances lipophilicity (C-F bond) and membrane permeability compared to a hydrogen atom.[2]
- 3-Chloro Group (The Vector):
 - Steric Bulk: The Chlorine atom (Van der Waals radius $\sim 1.75 \text{ \AA}$) is larger than a proton but smaller than a methyl group.[2] It fills hydrophobic pockets (e.g., the gatekeeper region) in kinase active sites.
 - Reactivity: Unlike the 4-chloro isomer (which is labile to S_NAr displacement by anilines), the 3-chloro group is relatively stable to nucleophilic attack. It requires palladium catalysis (Suzuki, Buchwald-Hartwig) for substitution, allowing for orthogonal functionalization strategies where the 4-position can be modified first, followed by the 3-position.

DOT Diagram 2: Pharmacophore & SAR Logic



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Caption: SAR map detailing the functional role of each substituent on the quinoline ring in the context of drug design.

Part 4: Handling, Stability, and Safety

- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The methoxy group is susceptible to slow oxidation or hydrolysis under strongly acidic conditions.[1]
- Safety: Classified as an Irritant (H315, H319, H335).
 - Warning: Halogenated quinolines can be skin sensitizers.[1] Use double gloving (Nitrile) and work in a fume hood.[2]
- Reactivity Profile:
 - Stable: To aqueous workups and mild bases.[1]
 - Reactive: The 3-Cl bond is stable to S_NAr but reactive under Pd(0) catalysis.[2] The 6-OMe can be deprotected to the phenol using BBr₃. [1]

References

- BLD Pharm. (2025). Product Analysis: **3-Chloro-7-fluoro-6-methoxyquinoline** (CAS 1823924-52-2).[1][2][3] Retrieved from
- Meth-Cohn, O., et al. (1981). A Versatile Synthesis of Quinolines and Related Fused Pyridines. *Journal of the Chemical Society, Perkin Transactions 1*, 1520-1530.[1] (Foundational Vilsmeier-Haack methodology for chloroquinolines).[2]
- Musiol, R. (2017). Structure-Activity Relationship Studies of Quinoline-Based Potential Anticancer Agents. *Current Medicinal Chemistry*.
- PubChem.Compound Summary: 4-Chloro-7-fluoro-6-methoxyquinoline (Isomer Comparison). Retrieved from [2]

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Sources

- [1. 1823963-58-1|3-Chloro-6-fluoro-8-methoxyquinoline|BLD Pharm \[bldpharm.com\]](#)
- [2. US20090062281A1 - 3-quinolinecarbonitrile protein kinase inhibitors - Google Patents \[patents.google.com\]](#)
- [3. 928627-10-5|2-Chloro-7-fluoro-8-methoxyquinoline|BLD Pharm \[bldpharm.com\]](#)
- [4. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- To cite this document: BenchChem. [3-Chloro-7-fluoro-6-methoxyquinoline CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11892379/docs#3-chloro-7-fluoro-6-methoxyquinoline-cas-number\]](https://www.benchchem.com/product/b11892379/docs#3-chloro-7-fluoro-6-methoxyquinoline-cas-number)

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